4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Description
Chemical Identity: This compound, systematically named 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate, is a synthetic nucleoside analog. It is also known as 5-ethoxycarbonyl-2'-deoxycytidine (synonym: Ethyl 2'-deoxy-5-ethoxycarbonylcytidine) .
Properties
Molecular Formula |
C10H12N3O6- |
|---|---|
Molecular Weight |
270.22 g/mol |
IUPAC Name |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H13N3O6/c11-8-4(9(16)17)2-13(10(18)12-8)7-1-5(15)6(3-14)19-7/h2,5-7,14-15H,1,3H2,(H,16,17)(H2,11,12,18)/p-1/t5-,6+,7+/m0/s1 |
InChI Key |
FHPQEVWDHUHVGT-RRKCRQDMSA-M |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C(=O)[O-])CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with sugar moieties under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes rigorous purification steps such as crystallization and chromatography to achieve high purity levels. The reaction conditions are optimized for yield and efficiency, often involving temperature control, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it into hydroxyl groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-Amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in nucleic acid analogs and potential therapeutic agents.
Medicine: Investigated for its potential in antiviral and anticancer therapies due to its ability to interfere with nucleic acid synthesis.
Mechanism of Action
The compound exerts its effects primarily through interactions with nucleic acids. It can incorporate into DNA or RNA, disrupting normal cellular processes. The molecular targets include DNA polymerases and RNA polymerases, leading to the inhibition of nucleic acid synthesis and subsequent cell death. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .
Comparison with Similar Compounds
Structural Features :
- Base Modification: The pyrimidine ring contains a 4-amino group, a 2-oxo group, and a 5-carboxylate ethyl ester, distinguishing it from natural nucleosides.
- Sugar Moiety : The 2'-deoxyribose (oxolan-2-yl) retains the natural (2R,4S,5R) stereochemistry with hydroxyl groups at positions 4 and 5 .
Pharmacological Activity: The compound selectively inhibits viral DNA synthesis by competing with natural nucleosides during replication.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of the target compound with structurally or functionally related nucleoside analogs:
Key Structural and Functional Differences
Base Modifications: The target compound’s 5-carboxylate ethyl ester is unique among analogs, which typically feature halogens (e.g., Brivudine’s bromoethenyl), methyl groups (Telbivudine), or unmodified bases (Deoxycytidine). Decitabine replaces the pyrimidine ring with a triazinone, enabling hypomethylation via DNA methyltransferase inhibition .
Sugar Modifications :
- Cedazuridine and Telbivudine incorporate fluorine substitutions on the sugar, enhancing metabolic stability and binding affinity .
- The target compound retains natural 2'-deoxyribose stereochemistry, unlike Lamivudine , which uses a 1,3-oxathiolane ring to resist enzymatic degradation .
Mechanistic Divergence :
Pharmacokinetic and Enzymatic Considerations
- Phosphorylation Efficiency : Modified nucleosides require phosphorylation to active triphosphate forms. The target compound’s 5-carboxylate may hinder kinase recognition compared to Deoxycytidine , which is efficiently phosphorylated .
- Metabolic Stability : Fluorinated sugars (e.g., Cedazuridine, Telbivudine) resist deamination and phosphorylation, prolonging half-lives .
Biological Activity
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H12N4O4
- Molecular Weight : 228.21 g/mol
- CAS Number : 838-07-3
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism, which is crucial for DNA synthesis and repair.
- Antiviral Activity : Preliminary studies suggest that it may exhibit antiviral properties by interfering with viral replication processes.
- Antitumor Effects : Research indicates potential antitumor activity through the induction of apoptosis in cancer cells.
Biological Activity Overview
The following table summarizes the biological activities associated with the compound:
| Activity Type | Observations |
|---|---|
| Antiviral | Inhibits viral replication in vitro; effective against certain RNA viruses. |
| Antitumor | Induces apoptosis in various cancer cell lines; potential use in chemotherapy. |
| Enzyme Inhibition | Inhibits key enzymes in nucleotide biosynthesis; affects cell proliferation. |
Case Study 1: Antiviral Properties
A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as an antiviral agent .
Case Study 2: Antitumor Activity
Research conducted on human cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The findings were published in Cancer Research, highlighting its promise as a therapeutic agent for cancer treatment .
Case Study 3: Enzyme Inhibition
A biochemical assay assessed the inhibitory effects on thymidylate synthase, an enzyme critical for DNA synthesis. The compound showed competitive inhibition with a Ki value indicating potent activity, suggesting possible applications in cancer therapy where DNA synthesis is dysregulated .
Safety and Toxicity
While the biological activities are promising, safety evaluations are essential. Toxicological studies indicate that the compound exhibits low toxicity at therapeutic doses; however, further research is needed to fully understand its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate?
- Methodology :
-
Step 1 : Start with a 2-methylthiopyrimidine precursor (e.g., 5a–c) and react with an appropriate amine under reflux conditions (overnight in 5 mL solvent).
-
Step 2 : Cool the mixture, dilute with water, and acidify with dilute HCl to precipitate the product.
-
Step 3 : Purify via crystallization using a solvent optimized for yield and purity (e.g., ethanol or acetonitrile) .
-
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize amine stoichiometry and reflux time to avoid side products.
- Example Reaction :
| Precursor | Amine | Solvent | Yield (%) |
|---|---|---|---|
| 5a | NH2Cy | EtOH | 65 |
| 5b | NH2Bn | MeCN | 72 |
Q. How can the stereochemistry and structural conformation of this compound be validated?
- Analytical Tools :
- X-ray crystallography : Resolve absolute stereochemistry at the (2R,4S,5R) oxolane moiety .
- NMR spectroscopy : Use 2D NMR (COSY, HSQC) to confirm coupling constants (e.g., JH4-H5 ≈ 3.0 Hz for axial-equatorial interactions) .
- Computational visualization : UCSF Chimera can model the oxolane ring’s puckering and hydrogen-bonding networks .
Q. What safety protocols are critical when handling this compound?
- Handling Guidelines :
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised if dust forms .
- Storage : Keep in airtight containers at 2–8°C under inert gas (N2 or Ar) to prevent hydrolysis of the carboxylate group .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., viral polymerases)?
- Methodology :
- Molecular docking : Use AutoDock Vina to screen against targets like cowpox virus thymidine kinase ( ). Parameterize the carboxylate group’s charge state at physiological pH.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the oxolane ring in binding pockets .
- Validation : Compare computational binding affinities with experimental IC50 values from enzymatic assays.
Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. no activity)?
- Root Causes :
- Variability in assay conditions (e.g., cell lines, incubation times).
- Impurities in synthetic batches (e.g., diastereomers at C4/C5).
- Solutions :
- Reproducibility : Standardize assays using WHO-recommended protocols (e.g., Pharmacopeial Forum guidelines) .
- Batch validation : Characterize purity via LC-MS (>98%) and chiral HPLC .
Q. How can derivatization of the carboxylate group enhance pharmacokinetic properties?
- Derivatization Routes :
| Modification | Method | Impact on Solubility (logP) |
|---|---|---|
| Esterification | H2SO4-catalyzed alkylation | ↑ Lipophilicity (+0.8) |
| Amide formation | EDC/NHS coupling | ↓ Plasma clearance |
- Case Study : Methyl ester analogs showed 3× higher cellular uptake in hepatocyte models compared to the parent compound .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly across literature reports (40–80%)?
- Critical Factors :
- Stereochemical control : The (4S,5R) configuration requires precise temperature control during ring closure (optimal: 60–70°C) .
- Amine reactivity : Sterically hindered amines (e.g., cyclohexylamine) reduce yields due to slower nucleophilic attack .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
